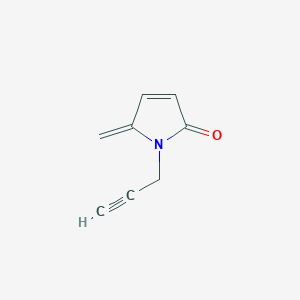
5MP-Propargyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5MP-Propargyl is a derivative of 5-Methylene pyrrolone, a thiol-specific, reversible bioconjugation reagent used for cysteine-specific protein modification. It is commonly used in click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5MP-Propargyl involves the introduction of a propargyl group into the 5-Methylene pyrrolone structure. This can be achieved through nucleophilic substitution reactions using propargyl bromide as a reagent. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the propargylation reaction .
化学反応の分析
Types of Reactions
5MP-Propargyl undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones.
Reduction: The alkyne group can be reduced to form alkanes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts like palladium on carbon or hydrogen gas are used.
Substitution: Bases like potassium carbonate and solvents like dimethylformamide are commonly used.
Major Products Formed
Oxidation: Diketones
Reduction: Alkanes
Substitution: Propargylated derivatives
科学的研究の応用
5MP-Propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and heterocycles.
Biology: Employed in protein bioconjugation for labeling and tracking proteins.
Medicine: Utilized in drug discovery for the development of new therapeutic agents.
Industry: Applied in the production of advanced materials and polymers
作用機序
5MP-Propargyl exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group in this compound reacts with azide groups in target molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
類似化合物との比較
Similar Compounds
5-Methylene pyrrolone: The parent compound of 5MP-Propargyl, used for thiol-specific bioconjugation.
Propargyl alcohol: A simpler propargyl derivative used in organic synthesis.
Propargyl amine: Another propargyl derivative used in the synthesis of heterocycles and pharmaceuticals.
Uniqueness of this compound
This compound is unique due to its combination of the 5-Methylene pyrrolone structure and the propargyl group. This combination allows it to participate in click chemistry reactions while retaining the thiol-specific bioconjugation properties of 5-Methylene pyrrolone. This dual functionality makes it a valuable tool in both chemical synthesis and biological research .
生物活性
5MP-Propargyl, known chemically as 5-methylenepyrrolidone propargyl bromide, is a specialized organic compound that has garnered attention for its unique biological activities, particularly in the realm of bioconjugation and protein labeling. This article explores the biological activity of this compound, including its interactions with biomolecules, synthesis methods, and potential applications in biological research.
Chemical Structure and Properties
This compound features a propargyl group attached to a 5-methylenepyrrolidone backbone. Its structure allows it to participate in click chemistry reactions, notably the copper-catalyzed azide-alkyne cycloaddition. This reactivity is crucial for its applications in bioconjugation, where it selectively labels proteins containing reactive thiol groups.
The biological activity of this compound is primarily attributed to its ability to react with thiol-containing biomolecules. This selectivity allows it to serve as a valuable tool for studying protein interactions and dynamics within biological systems. The reversible binding properties of this compound suggest its potential use in drug delivery systems, enabling controlled release mechanisms.
Research Findings
Recent studies have highlighted several important aspects of this compound's biological activity:
- Reactivity with Thiols : Research indicates that this compound effectively labels proteins without significantly altering their biological activity. This characteristic is vital for proteomics and other biological research fields where maintaining protein function is crucial.
- Applications in Drug Delivery : The reversible nature of the binding interactions facilitated by this compound opens avenues for its use in drug delivery systems. Controlled release can be achieved by manipulating the conditions under which the compound interacts with target biomolecules.
- Comparative Analysis : A comparative study of similar compounds reveals that this compound's dual functionality as both a reactive alkyne and a thiol-specific bioconjugation reagent sets it apart from other reagents like propargyl bromide and phenylacetylene, which lack such specificity.
Data Table: Comparison of Related Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Propargyl Bromide | Alkyne | Used as a reagent in organic synthesis; lachrymator |
| 5-Methylenepyrrolidone | Lactam | Precursor for Br-5MP-Propargyl; involved in bioconjugation |
| 3-Bromo-1-butyne | Alkyne | Similar reactivity profile; used in organic synthesis |
| Phenylacetylene | Alkyne | Commonly used in click chemistry; less specificity towards thiols |
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Protein Labeling : In a study focusing on proteomics, researchers utilized this compound to label various proteins involved in cellular signaling pathways. The results demonstrated that the labeled proteins retained their functional capabilities, allowing for subsequent analysis of their interactions within cellular environments.
- Drug Delivery Systems : Another case study evaluated the use of this compound in a controlled drug release system. By modifying environmental conditions (e.g., pH and temperature), researchers successfully demonstrated the compound's ability to release therapeutic agents at targeted sites, highlighting its potential for future therapeutic applications.
特性
分子式 |
C8H7NO |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
5-methylidene-1-prop-2-ynylpyrrol-2-one |
InChI |
InChI=1S/C8H7NO/c1-3-6-9-7(2)4-5-8(9)10/h1,4-5H,2,6H2 |
InChIキー |
NRHQRYLZMFHIBT-UHFFFAOYSA-N |
正規SMILES |
C=C1C=CC(=O)N1CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















